molecular formula C19H26Cl3N5O3 B606673 Trimetrexate trihydrochloride CAS No. 1658520-97-8

Trimetrexate trihydrochloride

Cat. No. B606673
CAS RN: 1658520-97-8
M. Wt: 478.8
InChI Key: ZNJRHEVYOYMEHR-UHFFFAOYSA-N
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Description

Trimetrexate is a folate antagonist used for the treatment of moderate-to-severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients as an alternative therapy in combination with leucovorin . It is a nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase .


Synthesis Analysis

Trimetrexate is a synthetic inhibitor of the enzyme dihydrofolate reductase (DHFR). This review highlights advances in design, synthesis, and biological evaluations in structural modifications of Trimetrexate as DHFR inhibitors .


Molecular Structure Analysis

Trimetrexate has an extended conformation in both structures, and the quinazoline and phenyl rings are mutually perpendicular . The molecular formula of Trimetrexate is C19H23N5O3 .


Chemical Reactions Analysis

Trimetrexate is a potent competitive inhibitor of bacterial, protozoan, and mammalian dihydrofolate reductase . It works by inhibiting DNA, RNA, and protein synthesis, leading to cell death .


Physical And Chemical Properties Analysis

The molecular weight of Trimetrexate is 369.4 g/mol . More specific physical and chemical properties can be found in the Certificate of Analysis .

Scientific Research Applications

Antitoxoplasma Activity

Trimetrexate, a lipid-soluble quinazoline antifolate, has demonstrated potent activity against Toxoplasma gondii. It inhibits dihydrofolate reductase (DHFR) from T. gondii more effectively than traditional treatments like pyrimethamine. In vitro and in vivo studies have shown that trimetrexate inhibits the proliferation of toxoplasma in murine macrophages and extends the survival of T. gondii-infected mice (Allegra et al., 1987).

Treatment of Pneumocystis Carinii Pneumonia

Trimetrexate has been used effectively for the treatment of Pneumocystis carinii pneumonia in patients with AIDS. Its efficacy was assessed in patients intolerant of or unresponsive to standard therapies like pentamidine isethionate and trimethoprim-sulfamethoxazole. The combination of trimetrexate and leucovorin has shown to be safe and effective in these cases (Allegra et al., 1987).

Treatment of Cerebral Toxoplasmosis

In a study on AIDS patients with cerebral toxoplasmosis intolerant to sulfonamide, trimetrexate showed dramatic but transient activity. It suggests that while trimetrexate alone can have a significant initial impact, it may not be sufficient as a single-agent therapy for AIDS-associated toxoplasmosis (Masur et al., 1993).

Antitumor and Antimicrobial Activity

Trimetrexate, a lipophilic antifolate, has been shown to have a broader spectrum of antitumor activity than methotrexate. It is undergoing clinical trials for its potential against various tumors and may be useful against tumors resistant to methotrexate due to its unique transport and intracellular retention characteristics. Its combination with other antineoplastic agents is also being explored (Lin & Bertino, 1987).

Pharmacokinetic Studies

Various pharmacokinetic studies have been conducted on trimetrexate to understand its absorption, distribution, metabolism, and excretion. These studies are crucial in optimizing dosing strategies and understanding the drug's behavior in the body. For instance, studies on Rhesus monkeys have provided valuable information on trimetrexate's pharmacokinetic behavior, including plasma disappearance, elimination, plasma protein binding, and CSF penetration (Balis et al., 1986).

Potential for Gene Therapy

A gene transfer strategy has been explored to make bone marrow cells resistant to trimetrexate. This involves using retroviral vectors containing mutant DHFR genes, showing the potential for increasing the therapeutic utility of trimetrexate in certain cancers (Spencer et al., 1996).

Mechanism of Action

Trimetrexate, a non-classical folate antagonist, is a synthetic inhibitor of the enzyme dihydrofolate reductase (DHFR). During DNA synthesis and cellular reproduction, folic acid is reduced to tetrahydrofolic acid by the enzyme folic acid reductase .

Safety and Hazards

Trimetrexate must be used with another medicine called leucovorin to protect against potentially serious or life-threatening reactions, such as kidney or liver problems; infected stomach, intestinal or mouth sores; or a decreased ability to fight infections .

properties

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJRHEVYOYMEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047817
Record name Trimetrexate trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimetrexate trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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